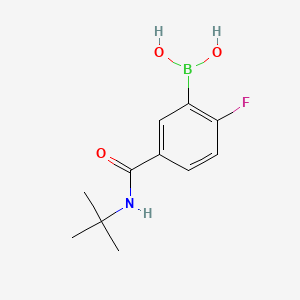
(5-(tert-Butylcarbamoyl)-2-fluorophenyl)boronic acid
Übersicht
Beschreibung
“(5-(tert-Butylcarbamoyl)-2-fluorophenyl)boronic acid” is a chemical compound with the CAS Number: 874289-51-7 . It has a molecular weight of 239.05 and its IUPAC name is 5-[(tert-butylamino)carbonyl]-2-fluorophenylboronic acid .
Molecular Structure Analysis
The molecular formula of “(5-(tert-Butylcarbamoyl)-2-fluorophenyl)boronic acid” is C11H15BFNO3 . The InChI code for this compound is 1S/C11H15BFNO3/c1-11(2,3)14-10(15)7-4-5-9(13)8(6-7)12(16)17/h4-6,16-17H,1-3H3,(H,14,15) .Chemical Reactions Analysis
Boronic acids, including “(5-(tert-Butylcarbamoyl)-2-fluorophenyl)boronic acid”, are often used in Suzuki–Miyaura cross-coupling reactions . This is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .Physical And Chemical Properties Analysis
“(5-(tert-Butylcarbamoyl)-2-fluorophenyl)boronic acid” is a solid compound . It has a density of 1.2±0.1 g/cm3 .Wissenschaftliche Forschungsanwendungen
Fluorescence Quenching in Boronic Acid Derivatives
- Boronic acid derivatives exhibit interesting fluorescence quenching behaviors. For instance, studies on 5-chloro-2-methoxy phenyl boronic acid and 4-fluoro-2-methoxyphenyl boronic acid in alcohols revealed a negative deviation from the Stern–Volmer equation, suggesting the presence of different solute conformers in the ground state and the importance of intermolecular and intramolecular hydrogen bonding in alcohol environments (Geethanjali et al., 2015).
Molecular Recognition and Sensing
- Terphenylboronic acids have been synthesized to control the stereochemistry of synthetic organic reactions, demonstrating their ability to recognize α and β-anomers of 2-deoxyribofuranosides, indicating their potential for selective molecular recognition (Yamashita et al., 1996).
- Phenyl boronic acids, known for their binding ligands to pendant diols, are crucial for saccharide recognition and exhibit a structure-function relationship for optical modulation when grafted onto polyethylene glycol-wrapped single-walled carbon nanotubes, highlighting their potential in saccharide recognition and optical applications (Mu et al., 2012).
Synthesis and Chemical Transformations
- The synthesis processes and applications of various boronic acid derivatives, like 3-borono-5-fluorobenzoic acid, have been extensively studied, highlighting their significance as intermediates in organic synthesis and their potential in synthesizing a wide range of products (Hai-xia et al., 2015).
Safety And Hazards
Eigenschaften
IUPAC Name |
[5-(tert-butylcarbamoyl)-2-fluorophenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BFNO3/c1-11(2,3)14-10(15)7-4-5-9(13)8(6-7)12(16)17/h4-6,16-17H,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKSGPXWRHLBCCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C(=O)NC(C)(C)C)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10660199 | |
| Record name | [5-(tert-Butylcarbamoyl)-2-fluorophenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10660199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-(tert-Butylcarbamoyl)-2-fluorophenyl)boronic acid | |
CAS RN |
874289-51-7 | |
| Record name | [5-(tert-Butylcarbamoyl)-2-fluorophenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10660199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



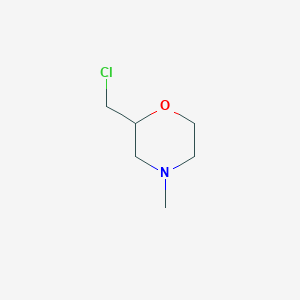
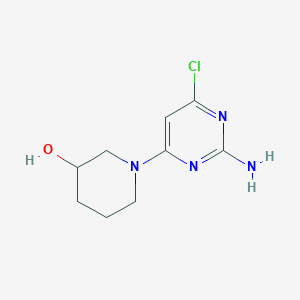
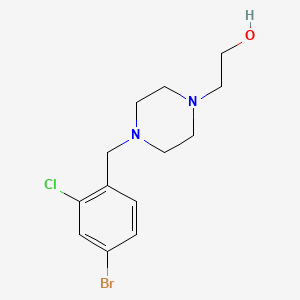
![5-bromo-6-phenyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1520472.png)
![Tert-butyl 2-[(3-aminobenzoyloxy)methyl]pyrrolidine-1-carboxylate](/img/structure/B1520473.png)
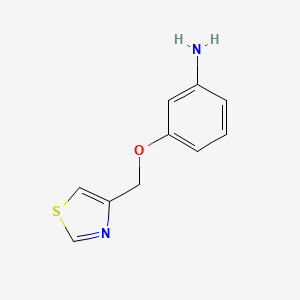
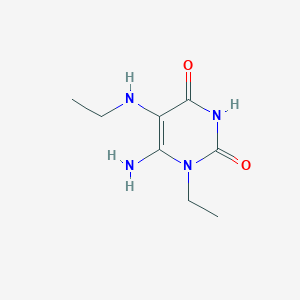
![Methyl[5-(3-phenyl-1,2-oxazol-5-yl)pentyl]amine hydrochloride](/img/structure/B1520478.png)
![4-bromo-N-[(4-hydroxyphenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide](/img/structure/B1520480.png)
![2-(aminomethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1520481.png)
![(4-Fluorophenyl)[3-(trifluoromethyl)phenyl]methanamine hydrochloride](/img/structure/B1520482.png)
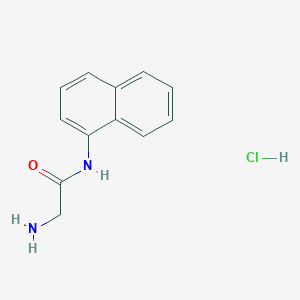
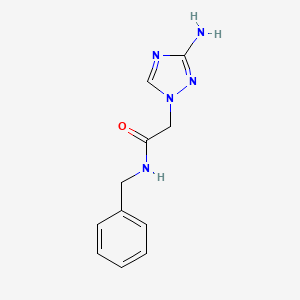
![4-Cyclopropyl-5-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-amine hydrochloride](/img/structure/B1520489.png)